3-methyloct-2-en-1-ol
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Overview
Description
3-methyloct-2-en-1-ol is an organic compound with the molecular formula C9H18O. It is a type of unsaturated alcohol, characterized by the presence of a double bond between the second and third carbon atoms and a hydroxyl group attached to the first carbon atom. This compound is known for its applications in various fields, including pharmaceuticals, perfumes, and biofuels .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-methyloct-2-en-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of isobutene (2-methylpropene) with formaldehyde, followed by isomerization to form the desired product . The reaction conditions typically involve the use of a catalyst, such as a poisoned palladium catalyst, to facilitate the isomerization process.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactions under controlled conditions. The use of high-quality reference standards and accurate testing methods ensures the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-methyloct-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
3-methyloct-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of perfumes, biofuels, and other industrial products.
Mechanism of Action
The mechanism of action of 3-methyloct-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-methyloct-1-en-3-ol: Another unsaturated alcohol with a similar structure but different position of the double bond and hydroxyl group.
3-methylbut-3-en-1-ol: A hemiterpene alcohol with a shorter carbon chain and different structural properties.
Uniqueness
3-methyloct-2-en-1-ol is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its applications in various fields, such as pharmaceuticals and biofuels, highlight its versatility and importance in scientific research and industrial processes.
Properties
CAS No. |
74676-77-0 |
---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
(E)-3-methyloct-2-en-1-ol |
InChI |
InChI=1S/C9H18O/c1-3-4-5-6-9(2)7-8-10/h7,10H,3-6,8H2,1-2H3/b9-7+ |
InChI Key |
NPMCAXBLYVUWTC-VQHVLOKHSA-N |
Isomeric SMILES |
CCCCC/C(=C/CO)/C |
Canonical SMILES |
CCCCCC(=CCO)C |
Purity |
95 |
Origin of Product |
United States |
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